molecular formula C12H13FN2O2 B300226 N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide

N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide

Numéro de catalogue B300226
Poids moléculaire: 236.24 g/mol
Clé InChI: BMGQGIPIVUQAPK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide, also known as CPI-0610, is a small molecule inhibitor that has been developed for the treatment of cancer. CPI-0610 is a potent and selective inhibitor of bromodomain and extraterminal (BET) proteins, which are epigenetic readers that play a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of a wide range of cancers, including hematological malignancies and solid tumors.

Mécanisme D'action

N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide exerts its antitumor activity by inhibiting the binding of BET proteins to acetylated histones, which are epigenetic marks that regulate gene expression. BET proteins are involved in the regulation of key oncogenic pathways, such as MYC and NF-κB, which are frequently dysregulated in cancer. By inhibiting BET proteins, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide induces selective downregulation of oncogenic genes and upregulation of tumor suppressor genes, leading to growth inhibition and apoptosis of cancer cells.
Biochemical and Physiological Effects
N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has been shown to induce dose-dependent inhibition of cell proliferation and colony formation in a wide range of cancer cell lines. In vivo, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has demonstrated significant antitumor activity in xenograft models of AML, MM, and prostate cancer. N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as to modulate the immune microenvironment by increasing the infiltration of T cells and reducing the number of myeloid-derived suppressor cells (MDSCs).

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for BET proteins, its ability to synergize with other anticancer agents, and its potential to modulate the immune microenvironment. However, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide also has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses.

Orientations Futures

For the development of N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide include the evaluation of its efficacy in combination with other anticancer agents, the identification of predictive biomarkers of response, and the optimization of its pharmacokinetic and pharmacodynamic properties.

Méthodes De Synthèse

The synthesis of N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 2-aminocyclopropanecarboxylic acid, followed by the reaction with 2-(2-oxoethyl) morpholine and trifluoroacetic acid. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent antitumor activity. In particular, N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has been shown to inhibit the growth of hematological malignancies, such as acute myeloid leukemia (AML) and multiple myeloma (MM), as well as solid tumors, such as prostate cancer. N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide has also been shown to synergize with other anticancer agents, such as venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor, and lenalidomide, an immunomodulatory drug.

Propriétés

Nom du produit

N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide

Formule moléculaire

C12H13FN2O2

Poids moléculaire

236.24 g/mol

Nom IUPAC

N-[2-(cyclopropylamino)-2-oxoethyl]-2-fluorobenzamide

InChI

InChI=1S/C12H13FN2O2/c13-10-4-2-1-3-9(10)12(17)14-7-11(16)15-8-5-6-8/h1-4,8H,5-7H2,(H,14,17)(H,15,16)

Clé InChI

BMGQGIPIVUQAPK-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)CNC(=O)C2=CC=CC=C2F

SMILES canonique

C1CC1NC(=O)CNC(=O)C2=CC=CC=C2F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.